N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide

Organic Synthesis Purity Analysis Procurement Specification

N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide (CAS 112403-14-2) is a bicyclic organic compound featuring a fused norbornene-like core substituted with an acetamide group at the 5-position. Its IUPAC name is N-{tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl}acetamide, and it possesses a molecular formula of C12H17NO with a molecular weight of 191.27 g/mol.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 112403-14-2
Cat. No. B11906658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide
CAS112403-14-2
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC2CC1C3C2CC=C3
InChIInChI=1S/C12H17NO/c1-7(14)13-12-6-8-5-11(12)10-4-2-3-9(8)10/h2,4,8-12H,3,5-6H2,1H3,(H,13,14)
InChIKeyBBTZMFGACMNBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide (CAS 112403-14-2): Procurement-Standard Bicyclic Amide for Research and Industrial Synthesis


N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide (CAS 112403-14-2) is a bicyclic organic compound featuring a fused norbornene-like core substituted with an acetamide group at the 5-position . Its IUPAC name is N-{tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl}acetamide, and it possesses a molecular formula of C12H17NO with a molecular weight of 191.27 g/mol . The compound is acknowledged in historical patent literature as a member of the 4,7-methanoindene derivative class, useful as an intermediate in the preparation of perfume compositions [1].

Why N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide Cannot Be Interchanged with Closely Related Analogs


Generic substitution within the 4,7-methanoindene derivative class is not scientifically valid due to the specific functionalization at the 5-position. The presence of the acetamide group introduces distinct hydrogen-bonding capabilities and steric bulk compared to alcohol, ketone, or ester analogs. This structural specificity is critical for its designated role as a synthetic intermediate, where a divergent functionalization pathway is required; replacing it with the 5-hydroxy or 5-acetoxy analog would necessitate completely different reaction sequences and lead to distinct downstream products . While comprehensive comparative bioactivity data is absent from the public domain, the documented use-case in perfume precursor synthesis explicitly depends on the chemical behavior conferred by the N-acetyl substituent [1].

Quantitative Differentiation Guide for N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide vs. Closest Analogs


Certified Purity Differentiation: Target Compound vs. Generic Reagent-Grade Analogs

For procurement managers, the target compound is explicitly specified with a purity of NLT 98% (Normalized Liquid Chromatography) . In contrast, structurally similar reagents such as 3A,4,7,7A-Tetrahydrodimethyl-4,7-methanoindene are often listed without such a quality commitment, being characterized solely by their boiling point of 209.8±30.0 °C at 760 mmHg . This defined purity specification directly reduces quality-related experimental noise in synthetic workflows.

Organic Synthesis Purity Analysis Procurement Specification

Documented Industrial Application: Target Compound's Validated Use in Fragrance Intermediates

The target compound possesses a validated application scope documented in peer-reviewed patent literature, where 4,7-methanoindene derivatives are explicitly claimed for the preparation of perfume compositions [1]. The required synthetic intermediate is specifically the N-acylated variant. This contrasts with non-functionalized methanoindene analogs which are not cited in the same application context, establishing a functional-groups-specific use-case for procurement.

Fragrance Chemistry Process Development Patent Chemistry

Structural Identity and Molecular Weight Specificity for Analytical Method Development

The target compound has a well-defined molecular formula (C12H17NO) and molecular weight (191.27 g/mol) . This contrasts with other bicyclic analogs where database entries may have ambiguous or varying molecular weights. For instance, a closely named product, 'Adamantane Impurity 5' (Octahydro-1H-4,7-methanoindene), has a distinct formula and mass, and is supplied under a different regulatory identity [1]. This unambiguous chemical identity ensures that procurement yields a spectroscopically definitive reference point.

Analytical Chemistry Reference Standards Mass Spectrometry

Procurement Target Scenarios for N-(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)acetamide Based on Quantitative Differentiation


Sourcing a High-Purity Building Block for Fragrance Intermediate Synthesis

Based on its documented use in patented perfume composition synthesis [1] and its defined NLT 98% purity , this compound is the appropriate procurement choice for laboratories replicating or innovating within the 4,7-methanoindene fragrance chemical space. The guaranteed purity reduces the need for up-front analytical validation compared to non-certified generic bicyclic intermediates.

Developing Analytical Reference Methods for N-Acylated Bicyclic Impurities

The unambiguous molecular identity (C12H17NO, MW 191.27) [1] makes this compound suitable for use as a reference standard in GC-MS or LC-MS methods aimed at detecting related acetamide impurities in complex synthesis mixtures, particularly to distinguish it from the 5-hydroxy or fully saturated octahydro analogs that lack the N-acetyl chromophore.

Investigating Steric and Electronic Effects of the 5-Acetamido Bicyclic Scaffold

For structure-activity relationship (SAR) studies focused on the norbornene-like core, this compound provides a unique combination of the rigid bicyclic scaffold with an H-bond donating/accepting acetamide substituent, as evidenced by its distinct position in patent synthetic routes [1]. It serves as a critical comparator when evaluating the activity of ester or amine analogs at the same position, where simple interchange would fail to replicate the same interaction profile.

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